CID 5353607

CAS No.: 99631-11-5

Cat. No.: VC1828933

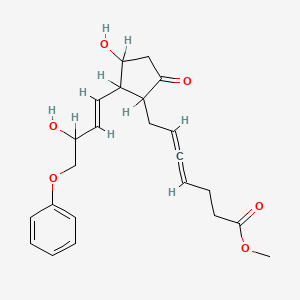

Molecular Formula: C23H28O6

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99631-11-5 |

|---|---|

| Molecular Formula | C23H28O6 |

| Molecular Weight | 400.5 g/mol |

| Standard InChI | InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+ |

| Standard InChI Key | PTOJVMZPWPAXER-BUHFOSPRSA-N |

| Isomeric SMILES | COC(=O)CCC=C=CCC1C(C(CC1=O)O)/C=C/C(COC2=CC=CC=C2)O |

| SMILES | COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

| Canonical SMILES | COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

Introduction

Chemical Identity and Classification

Nomenclature and Identification

Enprostil (CID 5353607) is registered under multiple Chemical Abstracts Service (CAS) numbers, including 99631-11-5, 73121-56-9, and 105368-47-6 . The compound belongs to the class of prostaglandin analogs, specifically engineered to enhance the therapeutic potential of naturally occurring PGE2 while minimizing unwanted side effects . In pharmaceutical formulations, it may also be known by the trade name Gardrin, as indicated in the synonyms listed in PubChem .

Structural Classification

As a synthetic PGE2 analog, enprostil contains structural modifications to the basic prostaglandin scaffold that enhance its pharmaceutical properties. These modifications contribute to its improved stability and bioavailability compared to endogenous prostaglandins . The compound has been systematically classified in the Medical Subject Headings (MeSH) pharmacological classification system as an Anti-Ulcer Agent, highlighting its primary therapeutic application .

Chemical Structure and Properties

Molecular Composition

Enprostil has a molecular formula of C23H28O6 with a molecular weight of 400.5 g/mol . This composition reflects its complex structure that incorporates both the prostaglandin core and strategic modifications for enhanced pharmacological properties. The exact mass of the compound is 400.18858861 Da, which serves as an important parameter for analytical identification using mass spectrometry .

Structural Characteristics

The chemical structure of enprostil features a cyclopentane ring system characteristic of prostaglandins, with specific functional groups that contribute to its biological activity. It contains:

-

A cyclopentane ring with hydroxyl and oxo (ketone) groups

-

A phenoxy substituent that influences receptor binding

-

A methyl ester group that affects the compound's pharmacokinetic profile

-

Multiple stereogenic centers that are critical for biological activity

The compound's IUPAC name is represented as "4,5-Heptadienoic acid, 7-(3-hydroxy-2-(3-hydroxy-4-phenoxy-1-butenyl)-5-oxocyclopentyl)-, methyl ester, (1R-(1alpha(R*),2beta(1E,3R*),3alpha))-" . This complex nomenclature reflects the specific stereochemistry that is essential for its therapeutic effects.

Physical and Chemical Properties

The physicochemical properties of enprostil contribute significantly to its pharmacological profile. Key computed properties include:

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 400.5 g/mol | Influences absorption and distribution |

| XLogP3-AA | 1.3 | Indicates moderate lipophilicity |

| Hydrogen Bond Donor Count | 2 | Affects receptor binding |

| Hydrogen Bond Acceptor Count | 6 | Influences solubility and binding |

| Rotatable Bond Count | 11 | Relates to conformational flexibility |

| Topological Polar Surface Area | 93.1 Ų | Impacts membrane permeability |

| Complexity | 613 | Reflects structural intricacy |

These properties position enprostil as a moderately lipophilic compound with sufficient water solubility for pharmaceutical formulation . The presence of multiple hydrogen bond donors and acceptors facilitates interaction with biological targets, while the relatively high number of rotatable bonds provides conformational flexibility that may be important for receptor binding.

Pharmacological Properties

Mechanism of Action

Enprostil exerts its therapeutic effects through several distinct mechanisms:

-

Inhibition of Gastric Acid Secretion: The compound reduces acid production by parietal cells in the stomach, helping to create a less acidic environment that promotes ulcer healing .

-

Mucoprotective Effects: Enprostil enhances the protective mucous layer in the gastrointestinal tract, forming a physical barrier between gastric acid and the epithelial surface .

-

Regulation of Gastrin Levels: The compound demonstrates a postprandial lowering effect on gastrin, a hormone that stimulates gastric acid secretion, thereby further reducing acid production .

These combined mechanisms provide a multi-faceted approach to treating gastric and duodenal ulcers, addressing both the causative factors and the protective mechanisms.

Pharmacokinetic Considerations

While specific pharmacokinetic data is limited in the available search results, the structural features of enprostil suggest certain pharmacokinetic characteristics. The methyl ester group likely enhances oral bioavailability by increasing lipophilicity, while the moderate polar surface area (93.1 Ų) suggests reasonable membrane permeability . The presence of four undefined atom stereocenters indicates potential for multiple isomers, which could have varying biological activities .

Therapeutic Applications

Treatment of Gastroduodenal Ulcers

The primary clinical application of enprostil is in the treatment of gastroduodenal ulcers, where it has demonstrated significant efficacy and safety . Its combined actions of reducing gastric acid secretion and enhancing mucosal protection make it particularly effective for this indication.

Research findings indicate that enprostil is "efficient and safe in the treatment of gastroduodenal ulcers," suggesting favorable clinical outcomes in patients treated with this compound . The efficacy stems from its comprehensive approach to ulcer management, addressing both pathogenic factors and healing mechanisms.

Research Significance and Future Directions

Comparative Efficacy

Research into enprostil has established its place among anti-ulcer treatments, with data supporting its efficacy compared to other therapeutic options. The compound's designation in the MeSH Pharmacological Classification as an Anti-Ulcer Agent reflects its recognized role in this therapeutic area .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume